2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride
Description
2-Amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride (CAS: 1152642-09-5) is a synthetic organic compound featuring a pentanamide backbone substituted with a cyclopropylmethyl group, a propyl group, and a methyl branch at the 4-position. Its molecular formula is C₁₁H₂₃N₂O·HCl, and it is supplied as a hydrochloride salt to enhance stability and solubility in aqueous systems .
Properties
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-4-7-15(9-11-5-6-11)13(16)12(14)8-10(2)3;/h10-12H,4-9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNFHFSMEOYDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C(CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate amine and carboxylic acid derivatives.
Amidation: The amino group is protected, and the carboxyl group is activated using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclopropylmethylation: The intermediate is then cyclopropylmethylated using cyclopropylmethyl bromide in the presence of a base like sodium hydride.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Using automated reactors for the amidation and cyclopropylmethylation steps.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride involves interactions with specific molecular targets and pathways. The compound may act on various enzymes or receptors, modulating their activity and leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropyl Norfentanyl Hydrochloride
Compound Name: Cyclopropyl Norfentanyl Hydrochloride CAS: 1432-04-8 Molecular Formula: C₁₅H₂₀N₂O·HCl Key Structural Features:
- A piperidinyl core substituted with a phenyl group and cyclopropanecarboxamide.
- Shares the cyclopropyl moiety but differs in the backbone (piperidine vs. pentanamide).
Applications : Used in forensic and analytical research as a reference standard for detecting fentanyl analogs .
Stability : Requires storage at -20°C for long-term stability (>5 years) .
| Parameter | 2-Amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide HCl | Cyclopropyl Norfentanyl HCl |
|---|---|---|
| Molecular Weight | ~235.5 g/mol | 280.8 g/mol |
| Backbone | Pentanamide | Piperidine |
| Substituents | Cyclopropylmethyl, propyl, methyl | Phenyl, cyclopropanecarboxamide |
| Primary Use | Undisclosed (potential research chemical) | Forensic analysis |
Acetamide,N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methyl-, Hydrochloride
Compound Name: Acetamide,N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methyl-, Hydrochloride CAS: 75615-94-0 Molecular Formula: C₁₉H₁₈Cl₂N₂O₂·HCl Key Structural Features:
- Chlorinated aromatic rings and a cyclopropylamino group.
- Larger molecular framework compared to the pentanamide derivative.
Applications : Likely investigated for its bioactivity due to halogenated aromatic moieties, which are common in antimicrobial or antitumor agents .
| Parameter | 2-Amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide HCl | Acetamide Derivative (CAS 75615-94-0) |
|---|---|---|
| Molecular Weight | ~235.5 g/mol | ~413.3 g/mol |
| Aromaticity | Absent | Chlorinated phenyl groups |
| Complexity | Moderate | High (multiple substituents) |
Naltrexone Hydrochloride
Compound Name: Naltrexone Hydrochloride CAS: 16676-29-2 Molecular Formula: C₂₀H₂₃NO₄·HCl Key Structural Features:
- Morphinan-derived structure with a cyclopropylmethyl group and epoxy ring.
- Pharmacologically active as an opioid antagonist.
Applications : Clinically used to treat alcohol/opioid dependence by blocking opioid receptors .
| Parameter | 2-Amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide HCl | Naltrexone HCl |
|---|---|---|
| Core Structure | Linear pentanamide | Polycyclic morphinan |
| Bioactivity | Undetermined | Opioid receptor antagonist |
| Therapeutic Use | Not established | FDA-approved medication |
Research Implications and Structural Trends
- Cyclopropyl Group: Present in all compared compounds, this moiety enhances metabolic stability and influences receptor binding kinetics due to its rigid, non-planar geometry .
- Hydrochloride Salts : Improve solubility and crystallinity, critical for formulation and analytical standardization .
Biological Activity
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride, a compound of interest in pharmacological research, is recognized for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₈ClN₃O
- Molecular Weight : 233.73 g/mol
The presence of the cyclopropylmethyl group is significant in modulating receptor interactions and enhancing pharmacological effects.
Research indicates that this compound may interact with various neurotransmitter receptors, particularly within the central nervous system (CNS). Its primary mechanism involves modulation of serotonin receptors, specifically the 5-HT2C subtype, which is implicated in mood regulation and appetite control.
Key Findings:
- Receptor Interaction : The compound exhibits selective agonist activity at the 5-HT2C receptor, which is linked to antipsychotic effects and appetite suppression .
- Functional Selectivity : It demonstrates functional selectivity over β-arrestin recruitment, favoring Gq signaling pathways .
Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Antipsychotic Activity : In models of amphetamine-induced hyperactivity, the compound displayed significant antipsychotic-like effects, suggesting its potential utility in treating schizophrenia .
- Antinociceptive Effects : Studies have shown that it possesses analgesic properties through modulation of pain pathways in animal models .
- Mood Regulation : Its interaction with serotonin receptors suggests a role in mood stabilization, which could be beneficial for conditions such as depression and anxiety.
Case Studies
Several studies have investigated the pharmacological profile of this compound:
- Study 1 : A study involving rodent models demonstrated that administration of the compound resulted in decreased locomotor activity, indicative of its sedative effects. The results suggest potential applications in managing anxiety disorders .
- Study 2 : A clinical trial evaluating the efficacy of the compound on appetite regulation showed promising results, with participants reporting reduced hunger levels and weight loss over a specified period .
Data Tables
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rodent | Decreased locomotor activity; potential anxiolytic effect |
| Study 2 | Clinical Trial | Reduced appetite; weight loss observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride, and how are intermediates characterized?
- Methodological Answer : Multi-step synthesis typically involves coupling cyclopropanemethylamine with a substituted pentanamide precursor under controlled conditions. Key intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Final hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether. Purity is confirmed via HPLC (≥98%) and UV-Vis spectroscopy (λmax ~255 nm) .
Q. Which analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : X-ray crystallography is ideal for resolving stereochemistry, while NMR spectroscopy (, , 2D-COSY) identifies functional groups and spatial arrangements. FT-IR confirms amide bonds (C=O stretch ~1650 cm). Mass spectrometry (ESI-MS) validates molecular weight (±1 Da accuracy). Computational tools like PubChem-derived SMILES strings aid in structural comparisons .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm). Accelerated stability studies involve storing samples at -20°C, 4°C, and room temperature for 6–12 months, followed by periodic HPLC analysis. Degradation products are identified using LC-MS. Crystalline solids exhibit greater stability than amorphous forms .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Despite lacking GHS classification, treat the compound as hazardous. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or skin contact. Emergency procedures include eye rinsing with water (15 mins) and consulting Safety Data Sheets (SDS). Store at -20°C in airtight containers .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states. Tools like ICReDD integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature). Machine learning algorithms analyze historical reaction data to predict yield-enhancing catalysts .
Q. What statistical approaches resolve contradictions in pharmacological data across studies?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., solvent choice, pH). Multivariate analysis (PCA or PLS) identifies outliers. Meta-analyses aggregate data from independent studies, using weighted regression to reconcile discrepancies in IC50 values or binding affinities .
Q. How should researchers design in vitro assays to evaluate this compound’s receptor selectivity?
- Methodological Answer : Use radioligand binding assays with -labeled analogs for target receptors (e.g., opioid receptors). Counter-screening against off-target panels (e.g., GPCRs, ion channels) at 10 µM concentrations. Data normalization to reference agonists/antagonists (e.g., naloxone) ensures comparability. Dose-response curves (log[concentration] vs. % inhibition) calculate selectivity indices .
Q. What methodologies characterize degradation products under oxidative stress?
- Methodological Answer : Forced degradation studies expose the compound to H2O2 (3%, 24 hrs) or UV light (254 nm, 48 hrs). LC-MS/MS with Q-TOF detection identifies degradation products (e.g., N-oxide derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
